molecular formula C27H27Cl2N3O3 B12501239 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate

Cat. No.: B12501239
M. Wt: 512.4 g/mol
InChI Key: BFQJLLNZVLZMSF-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a piperazine ring, which is further substituted with benzyl and dichlorobenzamido groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl 4-hydroxybenzoate.

    Substitution with Piperazine: The ethyl 4-hydroxybenzoate is then reacted with 1-benzylpiperazine under basic conditions to form ethyl 4-(4-benzylpiperazin-1-yl)benzoate.

    Amidation Reaction: The final step involves the reaction of ethyl 4-(4-benzylpiperazin-1-yl)benzoate with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol or reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorobenzamido groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Acids: Sulfuric acid, hydrochloric acid

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist/antagonist at specific receptors, thereby altering cellular signaling and function.

Comparison with Similar Compounds

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE can be compared with similar compounds such as:

    ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE: Similar structure but with a methyl group instead of a benzyl group on the piperazine ring.

    ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2,3-DICHLOROBENZAMIDO)BENZOATE: Similar structure but with different positions of the chlorine atoms on the benzamido group.

    ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DIFLUOROBENZAMIDO)BENZOATE: Similar structure but with fluorine atoms instead of chlorine atoms on the benzamido group.

These comparisons highlight the uniqueness of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE in terms of its specific functional groups and their positions, which can significantly influence its chemical properties and biological activities.

Properties

Molecular Formula

C27H27Cl2N3O3

Molecular Weight

512.4 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate

InChI

InChI=1S/C27H27Cl2N3O3/c1-2-35-27(34)21-9-11-25(24(17-21)30-26(33)20-8-10-22(28)23(29)16-20)32-14-12-31(13-15-32)18-19-6-4-3-5-7-19/h3-11,16-17H,2,12-15,18H2,1H3,(H,30,33)

InChI Key

BFQJLLNZVLZMSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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